1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane
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Overview
Description
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane is an organosilicon compound known for its unique structure and properties. It is commonly used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane typically involves the reaction of trimethylsilyl chloride with a suitable silane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst such as a platinum complex to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; often performed under an inert atmosphere.
Substitution: Various halides or nucleophiles; reaction conditions depend on the specific substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce simpler silanes .
Scientific Research Applications
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes.
Biology: Investigated for its potential use in biological systems as a protective group for sensitive molecules.
Medicine: Explored for its potential in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane exerts its effects involves its ability to participate in radical reactions. The compound can donate or accept radicals, making it a versatile reagent in various chemical processes. Its molecular targets and pathways include interactions with other silicon-based compounds and organic molecules .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Similar in structure but lacks the diphenylsilyl and sulfanyl groups.
Chlorotris(trimethylsilyl)silane: Contains a chlorine atom instead of the diphenylsilyl and sulfanyl groups.
Tris(trimethylsilyl)silanol: Contains a hydroxyl group instead of the diphenylsilyl and sulfanyl groups.
Uniqueness
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane is unique due to the presence of both diphenylsilyl and sulfanyl groups, which confer distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specialized chemical reactions and industrial applications .
Properties
CAS No. |
832083-98-4 |
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Molecular Formula |
C22H40SSi5 |
Molecular Weight |
477.0 g/mol |
IUPAC Name |
trimethyl-[[methyl(diphenyl)silyl]sulfanyl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C22H40SSi5/c1-24(2,3)28(25(4,5)6,26(7,8)9)23-27(10,21-17-13-11-14-18-21)22-19-15-12-16-20-22/h11-20H,1-10H3 |
InChI Key |
LYQKPAHEMYWSKN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)S[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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